Cas no 151389-25-2 (2-(Piperidin-4-yl)pyrimidine)
2-(Piperidin-4-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Piperidin-4-yl)pyrimidine
- 2-PIPERIDIN-4-YLPYRIMIDINE
- 4-(2-pyrimidinyl)piperidine
- 2-(4-PIPERIDINYL)PYRIMIDINE
- AGN-PC-00PIPP
- CTK8C2996
- Pyrimidine, 2-(4-piperidinyl)-
- SureCN615556
- DTXSID90573551
- 151389-25-2
- OLYYSYUUMYTBLJ-UHFFFAOYSA-N
- SCHEMBL615556
- BGA38925
- F2147-2470
- DA-17898
- AB55831
- SCHEMBL19158806
- MFCD09999153
- AKOS012621869
- EN300-388022
- D87980
- CS-0446980
- 4-(2-pyrimidyl)-piperidine
-
- MDL: MFCD21604113
- Inchi: 1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2
- InChI Key: OLYYSYUUMYTBLJ-UHFFFAOYSA-N
- SMILES: N1CCC(C2N=CC=CN=2)CC1
Computed Properties
- Exact Mass: 163.11100
- Monoisotopic Mass: 163.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.065±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 271.9±33.0 ºC (760 Torr),
- Flash Point: 118.2±25.4 ºC,
- Refractive Index: 1.526
- Solubility: Dissolution (59 g/l) (25 º C),
- PSA: 37.81000
- LogP: 1.27240
2-(Piperidin-4-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167264-1g |
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151389-25-2 | 95% | 1g |
$1267 | 2021-08-05 | |
| Chemenu | CM167264-1g |
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| TRC | P205676-100mg |
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$ 95.00 | 2022-06-02 | ||
| TRC | P205676-500mg |
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$ 390.00 | 2022-06-02 | ||
| TRC | P205676-1g |
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$ 590.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | D666076-1g |
2-piperidin-4-ylpyrimidine HCl salt |
151389-25-2 | 95% | 1g |
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| Enamine | EN300-388022-0.05g |
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$32.0 | 2023-07-09 | ||
| Enamine | EN300-388022-0.1g |
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151389-25-2 | 0.1g |
$47.0 | 2023-07-09 | ||
| Enamine | EN300-388022-0.25g |
2-(piperidin-4-yl)pyrimidine |
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$67.0 | 2023-07-09 | ||
| Enamine | EN300-388022-0.5g |
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$106.0 | 2023-07-09 |
2-(Piperidin-4-yl)pyrimidine Suppliers
2-(Piperidin-4-yl)pyrimidine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-(Piperidin-4-yl)pyrimidine
2-(Piperidin-4-yl)pyrimidine: A Comprehensive Overview
2-(Piperidin-4-yl)pyrimidine (CAS No. 151389-25-2) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure combining a pyrimidine ring with a piperidine moiety, exhibits a wide range of potential applications. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties, making it a subject of intense research interest.
The molecular structure of 2-(Piperidin-4-yl)pyrimidine is defined by a pyrimidine ring system, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The piperidine group, a six-membered saturated ring with one nitrogen atom, is attached at position 4 of the pyrimidine ring. This structural arrangement imparts the compound with unique electronic and steric properties, making it an attractive candidate for various applications.
Recent studies have highlighted the potential of 2-(Piperidin-4-yl)pyrimidine as a building block in drug discovery. Its ability to act as a kinase inhibitor has been extensively explored, particularly in the context of cancer therapy. Researchers have demonstrated that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis, offering promising leads for the development of anti-cancer agents.
In addition to its pharmacological applications, 2-(Piperidin-4-yl)pyrimidine has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of novel materials for catalysis and sensing applications. Recent breakthroughs in this area have leveraged computational chemistry to predict and optimize the binding interactions of this compound with various metal ions, paving the way for innovative material designs.
The synthesis of 2-(Piperidin-4-yl)pyrimidine has undergone significant improvements in recent years. Traditional methods involving multi-step reactions have been replaced by more efficient protocols that incorporate modern catalytic techniques. These advancements not only enhance the yield and purity of the compound but also reduce the environmental footprint of its production process.
From a biological standpoint, 2-(Piperidin-4-yl)pyrimidine has shown remarkable selectivity towards specific protein targets, making it an invaluable tool in studying cellular mechanisms. Its role as a ligand in X-ray crystallography studies has provided critical insights into enzyme structures and functions, further underscoring its importance in biochemical research.
Looking ahead, the continued exploration of 2-(Piperidin-4-yl)pyrimidine is expected to yield even more groundbreaking discoveries. Its versatility as a chemical entity positions it as a cornerstone for future innovations across diverse scientific disciplines.
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